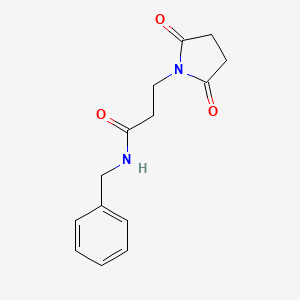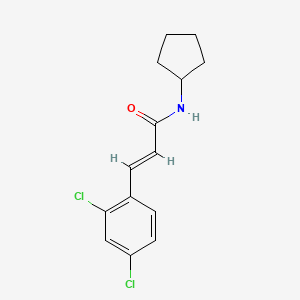![molecular formula C15H12FNO3 B5789705 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene, also known as FNBV, is a synthetic compound that has been of interest to researchers due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is not fully understood, but it has been proposed that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been found to exhibit cytotoxic activity against cancer cells, with IC50 values ranging from 2.8 to 25.5 μM depending on the cell line. 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been found to inhibit the growth of certain fungi, with MIC values ranging from 8 to 32 μg/mL. In addition, 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been found to exhibit antibacterial activity against certain bacterial strains, with MIC values ranging from 16 to 64 μg/mL.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene in lab experiments is its relatively high yield of synthesis, which makes it readily available for research purposes. Another advantage is its broad range of potential applications, including as an anticancer, antifungal, and antibacterial agent. However, one limitation is that the mechanism of action of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is not fully understood, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer, antifungal, and antibacterial agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene, which may provide valuable information for its potential use in clinical settings. Additionally, further research is needed to explore the potential use of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been achieved using several methods, including the reaction of 3-fluorobenzyl alcohol with 2-nitrovinyl bromide in the presence of a base, and the reaction of 3-fluorobenzyl bromide with 2-nitrophenol in the presence of a base. The yield of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been reported to be around 50-60% using these methods.
Wissenschaftliche Forschungsanwendungen
1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been studied for its potential use as an antifungal agent, as it has been found to inhibit the growth of certain fungi. Additionally, 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been studied for its potential use as an antibacterial agent.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-6-3-4-12(10-14)11-20-15-7-2-1-5-13(15)8-9-17(18)19/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDRXXRDFXQHDX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorobenzyl)oxy]-2-[(E)-2-nitroethenyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)


![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)